N,N,6-trimethylpyridazine-3-sulfonamide
Description
Properties
Molecular Formula |
C7H11N3O2S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
N,N,6-trimethylpyridazine-3-sulfonamide |
InChI |
InChI=1S/C7H11N3O2S/c1-6-4-5-7(9-8-6)13(11,12)10(2)3/h4-5H,1-3H3 |
InChI Key |
GMDGOMLYGPZSLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N,N,6-Trimethylpyridazine-3-sulfonamide
General Synthetic Route Overview
The synthesis of this compound typically involves:
- Starting from a pyridazine derivative bearing a methyl group at the 6-position.
- Introduction of the sulfonamide group at the 3-position of the pyridazine ring.
- Methylation of the sulfonamide nitrogen atoms to achieve the N,N-dimethyl substitution.
A common synthetic approach is the oxidative coupling of thiols and amines or the reaction of sulfonyl chlorides with amines under controlled conditions to form sulfonamide bonds in high yield.
Stepwise Preparation Details
Synthesis of Pyridazine-3-sulfonyl Chloride Intermediate
- The starting pyridazine derivative (6-methylpyridazine) is subjected to chlorosulfonation at the 3-position.
- Chlorosulfonic acid or sulfuryl chloride can be used to introduce the sulfonyl chloride group.
- This intermediate is crucial for subsequent sulfonamide formation.
Formation of Pyridazine-3-sulfonamide
- The sulfonyl chloride intermediate is reacted with dimethylamine or a suitable amine source to form the sulfonamide.
- The reaction is typically carried out in an inert solvent such as methanol or dichloromethane at low temperatures to moderate temperatures (0–25 °C).
- Ammonium carbamate or dimethylamine gas can serve as the amine source, providing the N,N-dimethyl substitution on the sulfonamide nitrogen.
Methylation of the Sulfonamide Nitrogen (If Required)
- If the sulfonamide nitrogen is initially unsubstituted or monosubstituted, methylation is performed using methylating agents such as methyl iodide or dimethyl sulfate.
- The reaction is often conducted in the presence of a base like potassium carbonate or sodium hydride to facilitate nucleophilic substitution.
- Solid-phase methylation methods using reagents like dimethyl sulfate and bases (e.g., DBU) have been reported for related compounds and peptides, which may be adapted for this compound.
Industrial Scale Considerations
- Large-scale synthesis employs optimized oxidative coupling reactions of thiols and amines to maximize yield and purity.
- Methanol is commonly used as a solvent due to its polarity and ability to dissolve both reactants and products.
- Reaction parameters such as temperature, pH, and reaction time are tightly controlled to prevent side reactions and degradation.
Reaction Conditions and Analytical Data
Reaction Conditions Summary
| Step | Reaction Type | Reagents/Conditions | Temperature | Solvent | Notes |
|---|---|---|---|---|---|
| 1 | Chlorosulfonation | Chlorosulfonic acid or sulfuryl chloride | 0–25 °C | Dichloromethane or similar | Formation of sulfonyl chloride intermediate |
| 2 | Sulfonamide formation | Dimethylamine or ammonium carbamate | 0–25 °C | Methanol or DCM | N,N-dimethyl sulfonamide formation |
| 3 | Methylation | Methyl iodide or dimethyl sulfate + base | RT to 50 °C | Polar aprotic solvents (e.g., NMP) | Optional step if sulfonamide N not fully methylated |
Comparative Analysis with Related Sulfonamide Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Heterocycle | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| This compound | C₇H₁₁N₃O₂S | 217.25 | Pyridazine | N,N-dimethyl sulfonamide, 6-methyl | High lipophilicity, moderate solubility |
| 5-Amino-2,N,N-trimethyl-benzenesulfonamide | C₉H₁₄N₂O₂S | 214.28 | Benzene | 2,N,N-trimethyl, 5-amino | Enhanced solubility (amino group) |
| N-Cyclohexyl-6-hydrazinyl-N-methylpyridine-3-sulfonamide | C₁₂H₂₀N₄O₂S | 284.38 | Pyridine | N-cyclohexyl, 6-hydrazinyl, N-methyl | Chelating potential, bulky substituents |
- The pyridazine core in this compound introduces two adjacent nitrogen atoms, increasing polarity and potential hydrogen bonding compared to benzene or pyridine analogs.
- The 6-methyl substitution enhances lipophilicity, favoring membrane permeability but may reduce aqueous solubility.
Summary Table of Preparation Methods
| Method Type | Description | Advantages | Limitations |
|---|---|---|---|
| Oxidative Coupling | Direct coupling of thiols and amines to form sulfonamide | Single-step, no pre-functionalization needed | Requires careful control of oxidation state |
| Sulfonyl Chloride Route | Chlorosulfonation followed by amine reaction | High yield, well-established | Requires handling corrosive reagents |
| Methylation Post-sulfonamide | Alkylation of sulfonamide nitrogen with methylating agents | Enables precise N-methylation | Use of toxic methylating agents |
Chemical Reactions Analysis
Types of Reactions
N,N,6-trimethylpyridazine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The methyl groups on the pyridazine ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl chlorides, while reduction can produce amines or other derivatives.
Scientific Research Applications
N,N,6-trimethylpyridazine-3-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s sulfonamide group allows it to interact with biological targets, making it useful in biochemical studies.
Medicine: Sulfonamides are known for their antibacterial properties, and this compound may have potential as an antimicrobial agent.
Industry: It can be used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N,N,6-trimethylpyridazine-3-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit enzymes such as dihydropteroate synthetase, which is involved in folate synthesis. This inhibition disrupts the production of folate, an essential nutrient for bacterial growth, leading to the antibacterial effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Heterocyclic Core | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| This compound | C₇H₁₁N₃O₂S | 217.25 | Pyridazine | N,N-dimethyl sulfonamide, 6-methyl | High lipophilicity, moderate solubility |
| 5-Amino-2,N,N-trimethyl-benzenesulfonamide | C₉H₁₄N₂O₂S | 214.28 | Benzene | 2,N,N-trimethyl, 5-amino | Enhanced solubility (amino group) |
| N-Cyclohexyl-6-hydrazinyl-N-methylpyridine-3-sulfonamide | C₁₂H₂₀N₄O₂S | 284.38 | Pyridine | N-cyclohexyl, 6-hydrazinyl, N-methyl | Chelating potential, bulky substituents |
| N-(3-(6-(Methylsulfonyl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | C₂₁H₂₁N₃O₄S₂ | 443.50 | Pyridazine | 6-methylsulfonyl, tetrahydronaphthalene-sulfonamide | High molecular weight, π-π interactions |
Core Heterocycle Differences
- Pyridazine vs. Benzene/Pyridine: The pyridazine core in this compound introduces two adjacent nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to benzene (e.g., 5-amino-2,N,N-trimethyl-benzenesulfonamide) . Pyridine-based analogs (e.g., N-cyclohexyl-6-hydrazinyl-N-methylpyridine-3-sulfonamide) lack the dual nitrogen configuration, reducing electronic complexity .
Electron Effects :
The methylsulfonyl group in N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-... () is strongly electron-withdrawing, lowering the pKa of the sulfonamide proton compared to the methyl-substituted target compound .
Substituent Effects
- Methyl vs. Methylsulfonyl: The 6-methyl group in the target compound enhances lipophilicity, favoring passive diffusion across biological membranes.
- Amino and Hydrazinyl Groups: 5-Amino-2,N,N-trimethyl-benzenesulfonamide’s amino group () improves solubility via hydrogen bonding but may reduce metabolic stability.
Molecular Weight and Drug-Likeness
- The target compound’s low molecular weight (217.25 g/mol) aligns with Lipinski’s rule of five, suggesting favorable oral bioavailability. In contrast, N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-...
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
